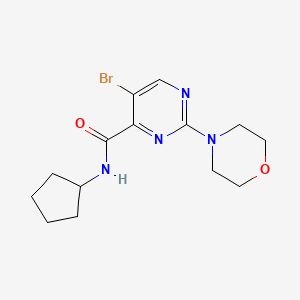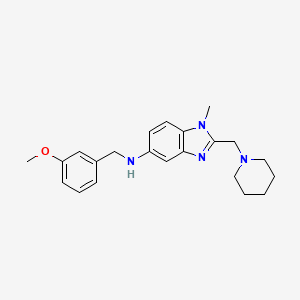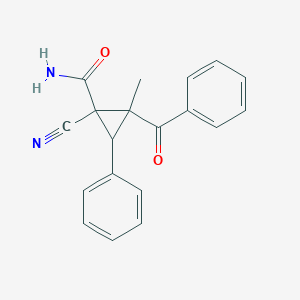
5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopentyl group, a morpholine ring, and a pyrimidine carboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloropyrimidine and morpholine, under controlled conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform.
Cyclopentyl Group Addition: The cyclopentyl group is incorporated through a nucleophilic substitution reaction, where a cyclopentylamine reacts with the brominated pyrimidine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the pyrimidine core.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in chloroform.
Substitution: Various nucleophiles such as amines or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and hydrolyzed carboxylic acids and amines .
Scientific Research Applications
5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-bromo-2-morpholin-4-yl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
- 5-bromo-2-(morpholin-4-yl)pyrimidine
Uniqueness
5-bromo-N-cyclopentyl-2-(morpholin-4-yl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19BrN4O2 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
5-bromo-N-cyclopentyl-2-morpholin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H19BrN4O2/c15-11-9-16-14(19-5-7-21-8-6-19)18-12(11)13(20)17-10-3-1-2-4-10/h9-10H,1-8H2,(H,17,20) |
InChI Key |
VPJSEHOFDNLIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC(=NC=C2Br)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11057460.png)
![3-(2,6-dichlorobenzyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057464.png)
![4,6-bis[ethyl(phenyl)amino]-N'-(pentanoyloxy)-1,3,5-triazine-2-carboximidamide](/img/structure/B11057467.png)
![[5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol](/img/structure/B11057468.png)
![Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057473.png)
![N-(3-chlorophenyl)-1-{[(3,4-dimethylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11057474.png)
![(2Z)-2-{(1S,2S,5R)-2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11057482.png)

![Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate](/img/structure/B11057496.png)
![4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11057503.png)
![Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11057505.png)
![8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11057509.png)

![Methyl 2-({[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11057530.png)
